molecular formula C13H20N2O5 B14703609 2-[(Carbamoyloxy)methyl]-2-methylpentyl 2-furylcarbamate CAS No. 25384-86-5

2-[(Carbamoyloxy)methyl]-2-methylpentyl 2-furylcarbamate

Cat. No.: B14703609
CAS No.: 25384-86-5
M. Wt: 284.31 g/mol
InChI Key: MCRZDGWCWKQOMX-UHFFFAOYSA-N
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Description

2-[(Carbamoyloxy)methyl]-2-methylpentyl 2-furylcarbamate is a chemical compound with the molecular formula C13H20N2O5 It is known for its unique structure, which includes a furan ring and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Carbamoyloxy)methyl]-2-methylpentyl 2-furylcarbamate typically involves the reaction of 2-methylpentanol with furan-2-carbonyl chloride in the presence of a base, followed by the addition of carbamoyl chloride. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Carbamoyloxy)methyl]-2-methylpentyl 2-furylcarbamate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbamate group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be employed under mild conditions, often in the presence of a base.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

2-[(Carbamoyloxy)methyl]-2-methylpentyl 2-furylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(Carbamoyloxy)methyl]-2-methylpentyl 2-furylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

    2-[(Carbamoyloxy)methyl]-2-methylpentyl ethylcarbamate: Similar structure but with an ethyl group instead of a furan ring.

    2-[(Carbamoyloxy)methyl]-2-methylpentyl methylcarbamate: Similar structure but with a methyl group instead of a furan ring.

Uniqueness

2-[(Carbamoyloxy)methyl]-2-methylpentyl 2-furylcarbamate is unique due to the presence of the furan ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The furan ring enhances its potential for π-π interactions and its ability to participate in various chemical reactions, making it a valuable compound in research and industrial applications.

Properties

CAS No.

25384-86-5

Molecular Formula

C13H20N2O5

Molecular Weight

284.31 g/mol

IUPAC Name

[2-(carbamoyloxymethyl)-2-methylpentyl] N-(furan-2-yl)carbamate

InChI

InChI=1S/C13H20N2O5/c1-3-6-13(2,8-19-11(14)16)9-20-12(17)15-10-5-4-7-18-10/h4-5,7H,3,6,8-9H2,1-2H3,(H2,14,16)(H,15,17)

InChI Key

MCRZDGWCWKQOMX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(COC(=O)N)COC(=O)NC1=CC=CO1

Origin of Product

United States

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